1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

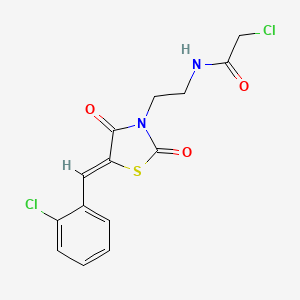

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol, also known as BCTFE, is a chemical compound with the molecular formula C8H4BrClF3O. It is a colorless liquid that is widely used in scientific research for its unique properties. BCTFE is a halogenated alcohol that has been synthesized using various methods, and its applications are diverse, ranging from drug discovery to material science.

科学的研究の応用

Enantioselective Acylation and Kinetic Resolution

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol has been studied for its potential in enantioselective acylation. Qing Xu, Hui Zhou, X. Geng, and Peiran Chen (2009) investigated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, demonstrating its use in preparing enantiomerically pure compounds or esters, crucial for pharmaceutical and chemical synthesis (Xu, Zhou, Geng, & Chen, 2009).

Lipase-Catalyzed Reactions

In another study, S. Conde, M. Fierros, M. I. Rodríguez-Franco, and C. Puig (1998) achieved resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Synthesis of Pharmaceutical Intermediates

D. González-Martínez, V. Gotor, and V. Gotor‐Fernández (2019) explored the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction for producing stereocomplementary alcohols. This method is crucial for developing intermediates for pharmaceuticals like Odanacatib, a Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Biocatalytic Preparation of Enantiomerically Pure Alcohols

Ying Chen, Nana Xia, Yuewang Liu, and Pu Wang (2019) developed a bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process is notable for its high yield and enantioselectivity, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Chen, Xia, Liu, & Wang, 2019).

作用機序

Target of Action

Similar compounds have been shown to interact with various metal salts such as co2+, ni2+, cu2+, and zn2+ . These interactions often play a crucial role in biological systems, influencing various physiological processes.

Mode of Action

It’s worth noting that similar compounds have been shown to form complexes with metal ions, acting as ligands through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively . This interaction can potentially alter the function of the target, leading to various downstream effects.

Biochemical Pathways

The interaction of similar compounds with metal ions can influence various biochemical pathways, particularly those involving metalloproteins and metalloenzymes .

Result of Action

Similar compounds have shown enhanced activity over the free schiff base ligand in various assays . This suggests that the compound could potentially have significant biological effects.

特性

IUPAC Name |

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGKJEAJYVSAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)

![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)